molecular formula C7H12Cl2N4 B1468268 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride CAS No. 1389313-56-7

1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1468268
CAS No.: 1389313-56-7
M. Wt: 223.1 g/mol
InChI Key: NYBLGWACLMFAHU-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is unique due to its specific combination of the pyrazine and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring attached to an azetidine amine structure. The dihydrochloride form enhances solubility, making it suitable for biological assays.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of azetidinones demonstrated notable efficacy in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values in the low nanomolar range .

CompoundCell LineIC50 (nM)
This compoundMCF-7TBD
CA-4 (reference)MCF-73.9

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Similar compounds have been shown to modulate pathways involved in cell proliferation and apoptosis, potentially through inhibition of tubulin polymerization, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. For example, varying substituents on the pyrazine or azetidine rings can enhance potency or selectivity against specific targets. A systematic SAR study highlighted that substitutions could significantly alter the compound's affinity for target proteins and its overall biological activity .

Case Studies

  • Anticancer Activity : A study assessed the anticancer potential of a series of azetidinones, including derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells via caspase activation and disruption of mitochondrial membrane potential .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of pyrazine derivatives, where it was found that certain compounds could inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), thus preserving endogenous anti-inflammatory mediators .

Properties

IUPAC Name

1-pyrazin-2-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-3-9-1-2-10-7;;/h1-3,6H,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBLGWACLMFAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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